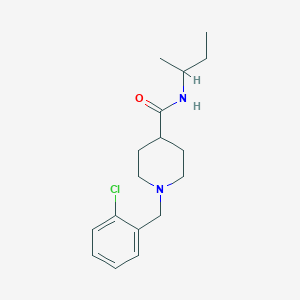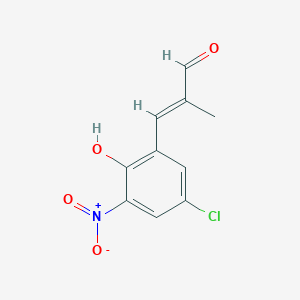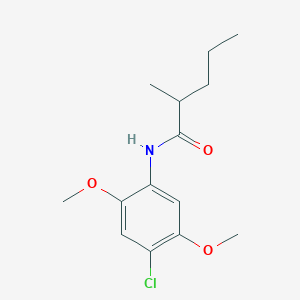![molecular formula C17H16N6O5S2 B3951609 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B3951609.png)
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
Descripción general
Descripción
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C17H16N6O5S2 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.06235998 g/mol and the complexity rating of the compound is 848. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Binding to A2B Adenosine Receptors
This compound, under the derivative MRE 2029-F20, has been identified as a selective antagonist ligand of A2B adenosine receptors. As a radioligand, [3H]-MRE 2029-F20 binds to human A2B receptors expressed in CHO cells, showing significant affinity and capacity for receptor characterization, making it a useful tool for pharmacological studies (Baraldi et al., 2004).
Antitumor Activity
New derivatives of this compound have been synthesized and evaluated for their antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. These purine-based compounds have shown potential in inhibiting oncogenic tyrosine kinases, suggesting a role in cancer treatment (Sultani et al., 2017).
Neuroprotective and MAO-B Inhibitory Activities
Certain semi- and thiosemicarbazide hybrids of this compound have been explored for their neurotoxic, neuroprotective, and MAO-B inhibitory activities. One specific derivative showed the lowest neurotoxicity and highest neuroprotection, indicating potential for in vivo evaluations related to neurological disorders (Mitkov et al., 2022).
Antimicrobial Nano-Materials
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, including this compound, have been investigated for their antimicrobial activities against pathogenic bacteria and Candida species. These compounds demonstrated more effectiveness against fungi than bacteria, highlighting their potential in antimicrobial applications (Mokhtari & Pourabdollah, 2013).
Acidity Constants and Structure Analysis
The acidity constants of acetamide derivatives of this compound have been determined through UV spectroscopic studies, which are crucial for understanding their chemical properties and potential applications in various fields, including drug design and environmental chemistry (Duran & Canbaz, 2013).
Propiedades
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O5S2/c1-21-14-13(15(25)22(2)17(21)26)23(8-18-14)7-12(24)20-16-19-10-5-4-9(30(3,27)28)6-11(10)29-16/h4-6,8H,7H2,1-3H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJXXJCQKRJOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B3951533.png)


![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B3951552.png)
![3-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-2-pyrazinecarbonitrile](/img/structure/B3951559.png)
![cyclopentyl 4-{[3-(acetylamino)butanoyl]amino}benzoate](/img/structure/B3951562.png)
![(3S*,4S*)-4-(2-naphthyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)piperidin-3-ol](/img/structure/B3951569.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B3951575.png)
![3-isopropyl-N-{3-methoxy-4-[(3-methylbutanoyl)amino]phenyl}isoxazole-5-carboxamide](/img/structure/B3951576.png)
![4-benzyl-1-{2-[4-(methoxymethyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B3951582.png)



![2-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3951624.png)
